Boc-Thr-OH
Overview
Description
Mechanism of Action
Target of Action
Boc-L-threonine, also known as Boc-Thr-OH, is primarily a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of Boc-L-threonine are therefore amines, particularly in the context of peptide synthesis .
Mode of Action
Boc-L-threonine acts by protecting amines during organic synthesis . The Boc group shields the amine from reacting with other compounds in the mixture, allowing for selective reactions to occur . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-L-threonine is involved in the synthesis of non-proteinogenic β-hydroxy-α-amino acids via reaction with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst . In the context of threonine catabolism, it is converted to α-ketobutyrate and ammonia, which is presumably involved in the first step of the biosynthesis of L-isoleucine .
Pharmacokinetics
Its adme properties would likely depend on the specific context in which it is used, including the other compounds present in the reaction mixture and the conditions of the reaction .
Result of Action
The primary result of Boc-L-threonine’s action is the protection of amines during organic synthesis, allowing for selective reactions to occur . This can facilitate the synthesis of complex organic compounds, including peptides and non-proteinogenic amino acids .
Action Environment
The action of Boc-L-threonine is influenced by various environmental factors. For instance, the efficiency of its reaction with amines can be affected by the pH of the solution, the temperature, and the presence of other compounds . Furthermore, the stability of Boc-L-threonine can be affected by storage conditions. It is typically stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boc-Thr-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amines during peptide synthesis. The Boc group is added to amines under specific conditions, forming a protected amine that can participate in peptide synthesis without unwanted side reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during peptide synthesis. The stability of this compound is crucial for its effectiveness in peptide synthesis . Over time, the Boc group can be removed, allowing the amine to participate in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process. Detailed information on its specific role in metabolic flux or metabolite levels is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it interacts with other amino acids and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr-OH typically involves the protection of the amino group of L-threonine with the Boc group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, often with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature until completion, followed by extraction and purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-Thr-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane (DCM) or HCl in dioxane.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) as additives.
Major Products Formed
Deprotection: L-threonine.
Coupling: Peptides with this compound as one of the residues.
Scientific Research Applications
Boc-Thr-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of peptides and peptidomimetics for studying protein-protein interactions and enzyme-substrate relationships.
Biology: Development of peptide-based probes and inhibitors for biological studies.
Medicine: Design and synthesis of peptide drugs and therapeutic agents.
Industry: Production of peptides for use in cosmetics, pharmaceuticals, and biotechnology.
Comparison with Similar Compounds
Boc-Thr-OH can be compared with other Boc-protected amino acids such as:
Boc-Ser-OH: N-(tert-Butoxycarbonyl)-L-serine.
Boc-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanine.
Boc-Leu-OH: N-(tert-Butoxycarbonyl)-L-leucine.
Uniqueness
This compound is unique due to the presence of a hydroxyl group on the side chain of threonine, which can participate in hydrogen bonding and other interactions, making it valuable for the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-18-9, 86748-77-8 | |
Record name | N-tert-Butoxycarbonyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-Thr-OH used in peptide synthesis?
A: this compound serves as a building block for creating peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) is a protecting group that temporarily masks the amine group of threonine, preventing unwanted side reactions during peptide synthesis [, ].
Q2: How is the Boc protecting group removed after peptide synthesis?
A: The Boc group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA) []. This deprotection step reveals the free amine group of threonine, allowing it to participate in further reactions to form the desired peptide sequence.
Q3: Can this compound be used to introduce phosphorylated threonine residues into peptides?
A: Yes, a research paper details a method using Boc-Thr(PO3Ph2)-OH, a derivative of this compound, to efficiently incorporate phosphorylated threonine residues into peptides using standard solid-phase peptide synthesis techniques [].
Q4: Has this compound been used in the synthesis of complex natural products?
A: Research demonstrates the successful synthesis of Actinomycin D, a complex natural product with antibiotic and antitumor properties, utilizing this compound as one of the building blocks []. This highlights the versatility of this compound in synthesizing complex molecules.
Q5: Are there alternative protecting groups for the hydroxyl group of threonine during peptide synthesis?
A: Yes, research explored the use of a cyclohexyl (Chx) group as a new hydroxy-protecting group for serine and threonine in peptide synthesis []. This group exhibits stability under various reaction conditions and can be selectively removed, offering an alternative to traditional protecting groups.
Q6: Can this compound be used to synthesize molecules with potential biological activity?
A: Research describes the synthesis of threonine-allyl-ester (TAE) and an amide of gallic acid derivative (AGA) starting from Boc-L-Threonine []. These compounds exhibited promising antiviral activity against the hepatitis C virus (HCV) in vitro, indicating the potential of this compound as a starting material for developing bioactive molecules.
Q7: Has this compound been employed in the development of anticancer agents?
A: Researchers have designed and synthesized novel open-chain analogues of Antimycin A3, a known anticancer agent, using Boc-L-threonine as the starting material []. These analogues exhibited greater anticancer activity against colorectal cancer cells (HCT-116) compared to the parent compound, demonstrating the potential of utilizing this compound in developing novel anticancer therapies.
Q8: What is the role of this compound in synthesizing Didemnin A?
A: Didemnin A, a marine natural product with antitumor, antiviral, and immunosuppressant activities, can be synthesized using this compound as a key building block []. This highlights the applicability of this compound in accessing complex natural products with significant therapeutic potential.
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